

desmethylozelastine metabolite activity and pharmacology

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Compound Focus: (S)-Azelastine Hydrochloride

CAS No.: 153408-27-6

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Pharmacological Profile of Desmethylozelastine

Desmethylozelastine is a primary metabolite of the antihistamine drug azelastine. The key quantitative data concerning its inhibition of human cytochrome P450 (CYP) enzymes is summarized in the table below. The inhibition constant (K_i) indicates potency, with a lower K_i value representing stronger inhibition.

Table 1: Inhibition of Human Cytochrome P450 Enzymes by Azelastine and its Metabolites [1]

Compound	CYP2D6 (K_i , μM)	CYP2C9 (K_i , μM)	CYP2C19 (K_i , μM)	CYP3A4 (K_i , μM)	CYP2B6 (K_i , μM)
Azelastine	1.2 ± 0.1	13.9 ± 1.8	21.9 ± 2.2	23.7 ± 4.6	No significant inhibition
Desmethylozelastine	1.5 ± 0.2	15.0 ± 3.1	7.3 ± 1.6	13.2 ± 2.3	32.6 ± 4.8 (uncompetitive)
6-Hydroxyazelastine	3.0 ± 0.5	17.0 ± 4.1	9.3 ± 1.6	Could not be determined	No significant inhibition

Note: K_i values are presented as Mean \pm SD. CYP1A2, CYP2A6, and CYP2E1 activities were not significantly inhibited by azelastine or its metabolites. [1]

Key pharmacological insights from this data include:

- **Potent CYP2D6 Inhibition:** Both azelastine and desmethylazelastine are potent competitive inhibitors of CYP2D6, which is a common metabolic pathway for many drugs [1].
- **Stronger Inhibition Profile:** In several cases, particularly for CYP2C19 and CYP3A4, desmethylazelactine demonstrated stronger inhibitory effects (lower K_i) than the parent compound, azelastine [1].
- **Unique CYP2B6 Inhibition:** Desmethylazelastine was the only metabolite found to inhibit CYP2B6, and it did so via an uncompetitive mechanism [1].
- **Drug Interaction Potential:** The study concluded that co-administration of azelastine with drugs primarily metabolized by CYP2D6 could lead to interactions. Inhibition of CYP2C9, CYP2C19, and CYP3A4 was considered less likely to be clinically significant [1].

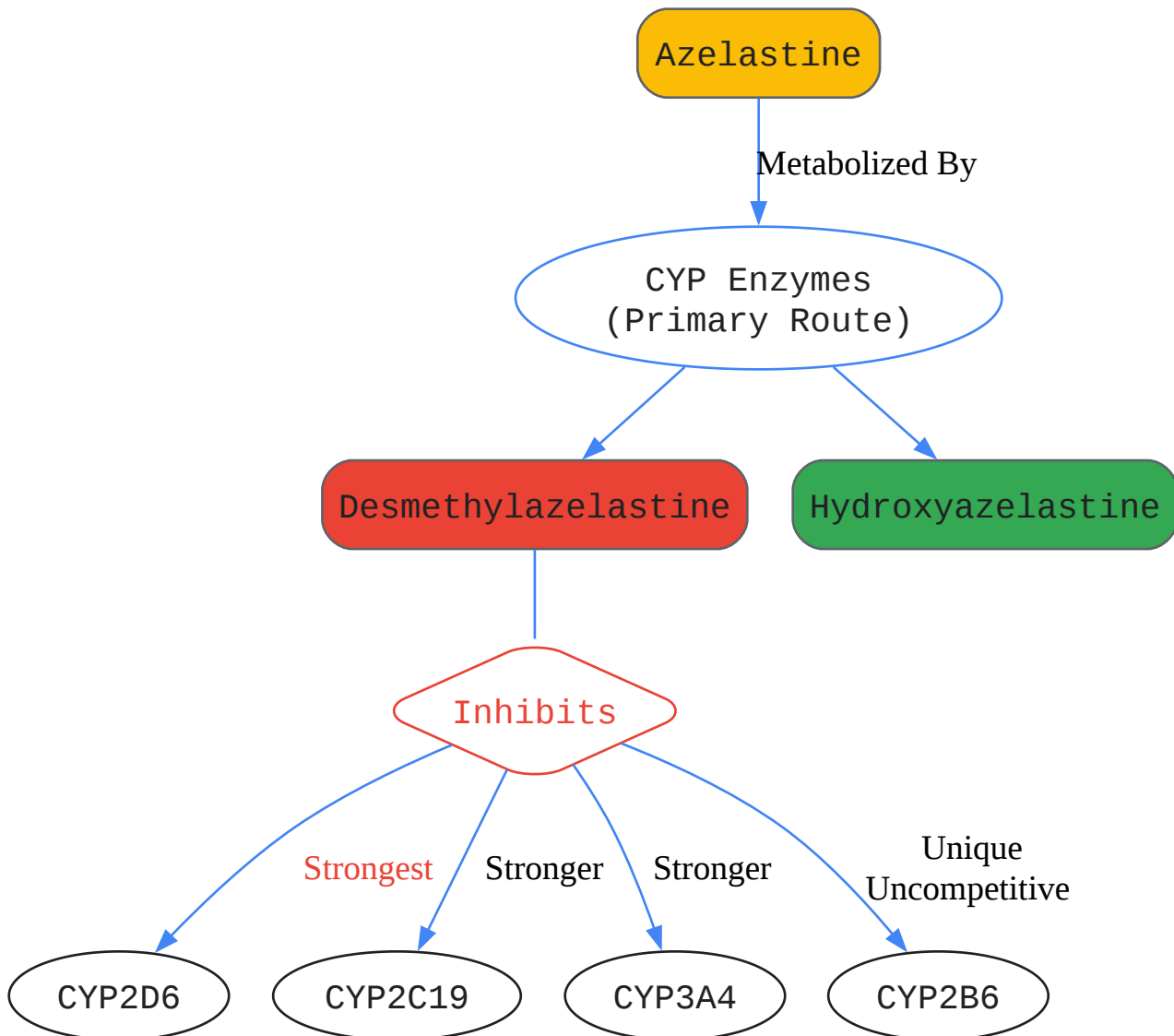
Experimental Methodologies

The key findings on CYP inhibition were generated using the following experimental approach [1]:

- **In Vitro System:** Microsomes from human B-lymphoblast cells expressing specific cDNA-human CYP isoforms.
- **Enzyme Activity Assays:** Specific isoform-dependent reactions were measured:
 - **CYP2D6:** Bufuralol 1'-hydroxylation
 - **CYP2C9:** S-warfarin 7-hydroxylation
 - **CYP2C19:** S-mephenytoin 4'-hydroxylation
 - **CYP3A4:** Testosterone 6 β -hydroxylation
 - **CYP2B6:** 7-benzyloxyresorufin O-dealkylation
- **Analytical Technique:** High-performance liquid chromatography (HPLC) was used to quantify metabolite formation.
- **Data Analysis:** The inhibition constant (K_i) was determined to quantify inhibitory potency, and the mode of inhibition (competitive or uncompetitive) was characterized.

Metabolic Pathway and CYP Inhibition

The diagram below illustrates the relationship between azelastine, its metabolites, and their primary pharmacological interaction with cytochrome P450 enzymes.



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Diagram: Azelastine is metabolized to desmethylazelastine, which potently inhibits several CYP enzymes.

Research Implications and Gaps

The data highlights desmethylazelastine's significant role in drug-drug interactions, potentially contributing to the side effect profile of azelastine therapy through modulation of CYP enzymes [1].

It is important to note that the available data has limitations. The search results do not provide comprehensive information on other critical aspects of desmethylazelastine's pharmacology, such as:

- Its intrinsic activity at the histamine H1 receptor compared to azelastine.
- Detailed pharmacokinetic parameters (e.g., volume of distribution, half-life, protein binding).
- Potency or efficacy in other biological activities, such as the anti-cancer or anti-viral effects that have been preliminarily investigated for the parent drug, azelastine [2] [3].

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